molecular formula C11H9BrO B8525092 1-Bromo-3-methylnaphthalen-2-ol

1-Bromo-3-methylnaphthalen-2-ol

Cat. No.: B8525092
M. Wt: 237.09 g/mol
InChI Key: JNQQSYJKKUYWOY-UHFFFAOYSA-N
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Description

1-Bromo-3-methylnaphthalen-2-ol is a brominated naphthol derivative characterized by a hydroxyl group at position 2, a bromine atom at position 1, and a methyl group at position 3 of the naphthalene ring. For instance, describes the synthesis of 4-bromo-3-methylnaphthalen-2-ol via demethylation of 1-bromo-3-methoxy-2-methylnaphthalene using BCl₃, yielding a positional isomer with bromine at position 4 instead of position 1 . This highlights the sensitivity of substitution patterns to reaction conditions and starting materials.

Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

1-bromo-3-methylnaphthalen-2-ol

InChI

InChI=1S/C11H9BrO/c1-7-6-8-4-2-3-5-9(8)10(12)11(7)13/h2-6,13H,1H3

InChI Key

JNQQSYJKKUYWOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1O)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism significantly impacts properties.
  • Electron-donating groups like methoxy (e.g., 28-Br ) increase solubility in polar solvents, whereas the methyl group in the target compound may enhance steric hindrance .

Halogen and Functional Group Variations

Compound Name Substituents (Position) Notable Features Reference
2-Bromo-7-chloronaphthalen-1-ol (19-Br) Br (2), Cl (7), -OH (1) Dual halogenation; Cl introduces electronegativity
2-Bromo-6-fluoronaphthalen-1-ol (21-Br) Br (2), F (6), -OH (1) Fluorine enhances metabolic stability
1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol Br (phenyl), -OH (2) Schiff base derivative; extended conjugation

Key Observations :

Physicochemical and Structural Properties

  • Melting Points: Brominated naphthols exhibit wide melting point ranges. For example, 22-Br (2-bromo-5-iodonaphthalen-1-ol) melts at 61–63°C, while 23 (2',6-dimethoxy-[1,1'-binaphthalen]-2-ol) melts at 160–162°C . The target compound’s methyl group may elevate its melting point compared to non-methylated analogs.
  • Crystal Packing: Compounds like 1-[amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol () exhibit hydrogen-bonded networks and π-π stacking, suggesting that the target compound’s methyl group could disrupt such interactions .

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